molecular formula C11H15NO2 B057489 Ethyl 4-dimethylaminobenzoate CAS No. 10287-53-3

Ethyl 4-dimethylaminobenzoate

Cat. No. B057489
CAS RN: 10287-53-3
M. Wt: 193.24 g/mol
InChI Key: FZUGPQWGEGAKET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-Dimethylaminobenzoate and its derivatives involves various chemical processes and techniques. For instance, studies have reported the synthesis of related compounds like ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate and ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate through different reaction pathways and conditions, demonstrating the versatility in synthesizing these types of compounds (Józefowicz et al., 2007), (Soršak et al., 1998).

Molecular Structure Analysis

Detailed studies on the molecular structure of Ethyl 4-Dimethylaminobenzoate have been conducted using density functional theory and other spectroscopic methods. These studies provide insights into the vibrational spectra, polarizabilities, and molecular electrostatic potential of the molecule (Amalanathan et al., 2017).

Chemical Reactions and Properties

The chemical reactions of Ethyl 4-Dimethylaminobenzoate and its derivatives have been explored in various studies. For example, the behavior of related compounds in different electronically excited states and solvents reveals information about solute-solvent exciplexes and the compound's fluorescence properties (Visser et al., 1985).

Physical Properties Analysis

The physical properties of Ethyl 4-Dimethylaminobenzoate have been the subject of research, particularly in the context of its heat capacities and thermodynamic properties. Studies have measured the molar heat capacities and analyzed the thermodynamic functions of the compound, highlighting its potential use in phase change materials (Meng et al., 2015).

Chemical Properties Analysis

The chemical properties of Ethyl 4-Dimethylaminobenzoate have been examined through various analytical techniques, providing insights into its structure, reactivity, and potential applications in different chemical reactions and processes. These studies often involve comprehensive spectroscopic analysis and theoretical calculations to understand the compound's behavior at a molecular level (Singh et al., 2012).

Scientific Research Applications

  • Skin Protection : It reacts with singlet molecular oxygen, which may contribute to its protective effect against UV light-induced skin damage (Bodaness & Chan, 1979).

  • Dental Materials : As a coinitiator in photopolymerizable dental materials, it aids in the polymerization process, but can be unstable under acidic conditions, which has led to the evaluation of alternative coinitiators (Münchow et al., 2013).

  • Molecular Structure and Optical Properties : Studies have focused on its molecular structure, vibrational spectra, and nonlinear optical (NLO) properties, which are important for understanding its potential applications in photonics and electronics (Amalanathan et al., 2017).

  • Thermodynamic Properties : Research on its heat capacities and thermodynamic properties suggests potential applications as a phase change material, especially due to its moderate melting temperature and large enthalpy of solid-liquid phase transition (Meng et al., 2015).

  • Cytotoxic Activity : Carboxamide derivatives of ethyl 4-dimethylaminobenzoate have been studied for their cytotoxic properties against various cancer cell lines, showing potent effects in some cases (Deady et al., 2003).

  • Environmental Impact : The bioaccumulation and biomagnification of ethyl 4-dimethylaminobenzoate derivatives in aquatic animals have raised concerns about their potential environmental impact (Lu et al., 2018).

  • Fluorescence Properties : The impact of cyclodextrin complexation on its fluorescence properties has been investigated, revealing insights into its potential use in fluorescence-based applications (Matsushita & Hikida, 1999).

  • Medical Applications : Its use in fluorescent probes for real-time monitoring of low carbon dioxide levels suggests potential medical and biological applications (Wang et al., 2015).

  • Toxicity Studies : The genotoxicity and cytotoxicity of DMABEE, a derivative of ethyl 4-dimethylaminobenzoate, have been studied in the context of its use in dental resinous materials (Chang et al., 2019).

  • Polymerization Acceleration : It has been used as a slow-acting polymerization accelerator in composite materials, contributing to their setting time and strength (Antonucci et al., 1981).

Safety And Hazards

Ethyl 4-dimethylaminobenzoate may damage fertility or the unborn child and is toxic to aquatic life with long-lasting effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Ethyl 4-dimethylaminobenzoate has potential applications in the field of solid-liquid phase change materials due to its large enthalpy of solid-liquid phase transition and moderate melting temperature . It is also used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials .

properties

IUPAC Name

ethyl 4-(dimethylamino)benzoate
Source PubChem
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InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUGPQWGEGAKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2044763
Record name Parbenate
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Molecular Weight

193.24 g/mol
Source PubChem
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Physical Description

NKRA; Pellets or Large Crystals, White crystalline powder; [Acros Organics MSDS]
Record name Benzoic acid, 4-(dimethylamino)-, ethyl ester
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Record name Ethyl 4-dimethylaminobenzoate
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Product Name

Ethyl 4-dimethylaminobenzoate

CAS RN

10287-53-3
Record name Ethyl 4-(dimethylamino)benzoate
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Record name Benzoic acid, 4-(dimethylamino)-, ethyl ester
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Record name Ethyl 4-dimethylaminobenzoate
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Synthesis routes and methods

Procedure details

Specific examples include such as Irgacure 184, Irgacure 907, Irgacure 369, Irgacure 379, Irgacure 819, Irgacure 127, Irgacure 500, Irgacure 754, Irgacure 250, Irgacure 1800, Irgacure 1870, Irgacure OXE01, DAROCUR TPO and DAROCUR 1173, produced by Ciba Specialty Chemicals K. K.; Speedcure MBB, Speedcure PBZ, Speedcure ITX, Speedcure CTX, Speedcure EDB, Esacure ONE, Esacure KIP150, and Esacure KTO46, produced by Nihon SiberHegner K. K.; and KAYACURE DETX-S, KAYACURE CTX, KAYACURE BMS and KAYACURE DMBI, produced by Nippon Kayaku Co., Ltd. An amount of the photopolymerization initiator to be added is preferably 0.1 to 10 parts by weight with respect to 100 parts by weight of the ionizing radiation-curable resin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-dimethylaminobenzoate
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Citations

For This Compound
1,350
Citations
QY Meng, D Xu, YY Di, ZF Gao, JM Dou - Journal of Thermal Analysis and …, 2015 - Springer
… Molar heat capacities of ethyl 4-dimethylaminobenzoate were measured by a high precision automated adiabatic calorimeter over the temperature range from 79 to 397 K. The melting …
Number of citations: 4 link.springer.com
M Amalanathan, GF Jasmine, SDD Roy - Journal of Molecular Structure, 2017 - Elsevier
The molecular structure, vibrational spectra and polarizabilities of Ethyl 4-Dimethylaminobenzoate (EDAB) was investigated by density functional theory employing Becke's three …
Number of citations: 6 www.sciencedirect.com
Y Matsushita, T Hikida - Chemical physics letters, 1999 - Elsevier
The effect of cyclodextrin (CD) complexation on the fluorescence properties of ethyl-4′-dimethylaminobenzoate (EDMAB) was studied. The complex exhibited dual fluorescence …
Number of citations: 12 www.sciencedirect.com
J Jakubiak, J Nie, LÅ Lindén… - Journal of Polymer …, 2000 - Wiley Online Library
In this article, we report the camphorquinone/amine visible‐light‐induced photocopolymerization of monofunctional acrylic acid (AA), N‐vinylpyrrolidone (NVP), or both with difunctional …
Number of citations: 38 onlinelibrary.wiley.com
C Ma, CTL Chan, RCT Chan, AKW Wong… - Physical Chemistry …, 2018 - pubs.rsc.org
… Methyl 4-dimethylaminobenzoate (MDMABA) and ethyl 4-dimethylaminobenzoate (EDMABA) were purchased from Aldrich, and 2-ethylhexyl 4-dimethylaminobenzoate (EHDMABA) …
Number of citations: 5 pubs.rsc.org
T FrankáPalmer - Journal of the Chemical Society, Faraday …, 1992 - pubs.rsc.org
… rovibronic bands in the laser-induced fluorescence (LIF) spectra of a range of jet-cooled, substituted aromatic amines (4-dimethylaminobenzonitrile, ethyl 4-dimethylaminobenzoate, …
Number of citations: 43 pubs.rsc.org
MM Mitambo - 2002 - library-archives.canada.ca
… This chapter is devoted to probing the interactions between ethyl 4-dimethylaminobenzoate (DMABEE, Scheme 3.1) and solvents with Raman spectroscopy. The results presented here …
Number of citations: 5 library-archives.canada.ca
EL Bradley, JS Stratton, J Leak, L Lister… - Food Additives & …, 2013 - Taylor & Francis
… The results indicate that benzophenone, 4-phenylbenzophenone, methyl-2-benzoylbenzoate, 1-hydroxycyclohexyl phenyl ketone, ethyl-4-dimethylaminobenzoate and 2-ethylhexyl-4-…
Number of citations: 59 www.tandfonline.com
J Nie, LÅ Lindén, JF Rabek… - Acta Odontologica …, 1999 - Taylor & Francis
… The most effective coinitiators in this system are amines such as ethyl-4-dimethylaminobenzoate, N,Ndimethyl-benzylamine, and 2,4,6-tris(dimethylaminomethyl)phenol. The volume …
Number of citations: 5 www.tandfonline.com
J Nie, LA Linden, JF Rabek, J Ekstrand - European polymer journal, 1999 - Elsevier
… The photoinitiated polymerization by camphorquinone alone and/or with ethyl-4-dimethylaminobenzoate of mono-functional monomers (hydroxyethyl acrylate, glycidyl methactylate), di-…
Number of citations: 25 www.sciencedirect.com

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